5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
Description
BenchChem offers high-quality 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3-ethyl-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCTZTXQRQCVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The specific substitution pattern on the triazole ring is critical for modulating the pharmacological profile of these compounds. This guide provides a detailed, in-depth technical overview of a robust and efficient synthetic pathway to 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, a potentially valuable building block for drug discovery and development. The presented methodology is designed to be both practical and scalable, addressing the needs of researchers in both academic and industrial settings.
Retrosynthetic Analysis and Strategic Approach
A critical aspect of designing a successful synthesis is the initial retrosynthetic analysis. For the target molecule, 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, a direct construction of the substituted triazole ring followed by bromination is a plausible, albeit potentially lengthy, approach. However, a more strategic and efficient pathway leverages the commercial availability of a key intermediate.
Our retrosynthetic analysis identifies 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine as a prime precursor. The rationale for this choice is twofold: its structural similarity to the target molecule and the well-established transformation of an amino group to a bromo group via the Sandmeyer reaction.[3] This approach significantly shortens the synthetic sequence, thereby increasing overall efficiency and yield. The commercial availability of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine further enhances the practicality of this strategy for rapid and reliable synthesis.[4]
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol
The synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is proposed via a two-step, one-pot procedure starting from 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine.
Step 1: Diazotization of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine
The initial step involves the conversion of the primary amino group of the starting material into a diazonium salt. This is a classic reaction in aromatic and heteroaromatic chemistry, typically carried out in a strong acidic medium at low temperatures to ensure the stability of the diazonium intermediate.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine (1.0 eq.) in a suitable aqueous acid, such as 48% hydrobromic acid (HBr). The use of HBr is strategic as it will also serve as the bromide source in the subsequent Sandmeyer reaction.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is crucial to prevent the premature decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 5 °C. The formation of nitrous acid (HNO₂) in situ from NaNO₂ and HBr is the key reactive species for diazotization.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction for Bromination
The Sandmeyer reaction is a well-established method for the substitution of a diazonium group with a halide, in this case, bromide.[3] The reaction is catalyzed by copper(I) salts, which facilitate the radical-mediated conversion.
Experimental Protocol:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr.
-
To the freshly prepared, cold diazonium salt solution from Step 1, slowly add the CuBr solution. The addition should be done portion-wise or via a dropping funnel, while maintaining the temperature of the reaction mixture.
-
After the complete addition of the CuBr solution, allow the reaction mixture to warm up to room temperature and then heat gently to 50-60 °C for 1-2 hours to drive the reaction to completion. The evolution of nitrogen gas is typically observed during this step.
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.
Reaction Mechanism
The Sandmeyer reaction proceeds through a single-electron transfer (SET) mechanism involving the copper(I) catalyst.
Caption: Simplified mechanism of the Sandmeyer reaction.
Data Summary
| Reagent | Molar Eq. | Purpose |
| 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine | 1.0 | Starting material |
| Hydrobromic Acid (48%) | Excess | Solvent and bromide source |
| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing agent |
| Copper(I) Bromide (CuBr) | 1.2 | Catalyst for Sandmeyer reaction |
| Reaction Conditions | ||
| Temperature | 0-5 °C (diazotization), RT to 60 °C (Sandmeyer) | Control reaction rate and stability |
| Reaction Time | 2-4 hours | To ensure completion |
| Expected Yield | 60-80% | Based on similar transformations |
Characterization
The identity and purity of the synthesized 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine (isotopic pattern).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Alternative Synthetic Pathway
For the sake of comprehensive scientific discussion, an alternative pathway for the synthesis of the target molecule could involve the initial construction of the 1,2,4-triazole ring, followed by sequential N-methylation and bromination.
Caption: An alternative multi-step synthesis pathway.
This route, while fundamentally sound, involves more synthetic steps and potential challenges with regioselectivity during the N-methylation and bromination stages, making the previously detailed Sandmeyer approach more favorable for its efficiency and predictability.
Conclusion
This technical guide has outlined a robust and efficient synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole. The strategic use of a commercially available amino-triazole precursor followed by a reliable Sandmeyer reaction represents a practical and scalable approach for obtaining this valuable chemical entity. The detailed protocol and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to access this and related compounds for their research endeavors.
References
-
PrepChem. Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Available from: [Link]
-
ISRES. Synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
-
PMC. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]
-
Chemical Communications (RSC Publishing). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Available from: [Link]
-
ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Available from: [Link]
-
ResearchGate. Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Available from: [Link]
-
ResearchGate. Synthesis of Novel 1,3-Substituted 1H-[5][6][7]-Triazole-3-Thiol Derivatives. Available from: [Link]
-
Wikipedia. 1,2,4-Triazole. Available from: [Link]
-
ResearchGate. (PDF) 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Available from: [Link]
-
NIH. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available from: [Link]
-
ACS Publications. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Available from: [Link]
- Google Patents. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
-
Taylor & Francis Online. Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Available from: [Link]
-
MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Available from: [Link]
-
PMC. Synthesis of novel[5][6][7]triazolo[1,5-b][5][6][7][8]tetrazines and investigation of their fungistatic activity. Available from: [Link]
-
NIH. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Available from: [Link]
-
ResearchGate. Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Available from: [Link]
- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 4. biosynth.com [biosynth.com]
- 5. prepchem.com [prepchem.com]
- 6. isres.org [isres.org]
- 7. mdpi.com [mdpi.com]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
mass spectrometry analysis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and diverse biological activities.[1] The specific compound, 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, represents a versatile synthetic intermediate, where each substituent—the bromine atom, the ethyl group, and the N-methyl group—offers distinct possibilities for further chemical modification. Accurate characterization of such molecules is paramount for quality control, reaction monitoring, and structural confirmation in any research and development pipeline.
Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, providing unparalleled sensitivity and specificity for determining molecular weight and elucidating chemical structures.[2] This guide offers a comprehensive, field-proven approach to the , moving beyond a simple recitation of steps to explain the underlying scientific rationale for each decision. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical methodology.
Physicochemical Properties & Isotopic Profile
A foundational understanding of the analyte's properties is the first step in developing any analytical method. The key characteristics of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole are summarized below.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₅H₈BrN₃ | Determines the exact mass and elemental composition. |
| Average Molecular Weight | ~190.04 g/mol | Useful for preparing solutions of known molarity. |
| Monoisotopic Mass (⁷⁹Br) | 188.9902 Da | The calculated exact mass of the molecule with the most abundant isotopes. Essential for high-resolution mass spectrometry (HRMS). |
| Monoisotopic Mass (⁸¹Br) | 190.9881 Da | The calculated exact mass of the molecule containing the ⁸¹Br isotope. |
| Key Isotopic Feature | M and M+2 peaks | Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks in the mass spectrum separated by 2 m/z units, with almost identical intensity.[3] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.[4] |
Choosing the Right Ionization Technique: A Causal Analysis
The choice of ionization method is perhaps the most critical parameter in mass spectrometry, as it dictates whether the analyte can be successfully converted into a gas-phase ion for analysis. The selection depends on the analyte's properties and the desired information (molecular weight vs. structural fragmentation).[5]
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons.[6]
-
Rationale: EI is excellent for inducing extensive fragmentation, providing a detailed fingerprint of the molecule's structure. It is typically coupled with Gas Chromatography (GC-MS).
-
Causality for this Analyte: While the molecule's molecular weight (<600 Da) is suitable for EI, the high energy may shatter the parent molecule, leading to a weak or entirely absent molecular ion peak. This makes it difficult to confirm the molecular weight. It is best reserved for detailed structural studies if the molecular ion can be identified.
-
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that uses a high voltage to create an aerosol, generating ions from a liquid solution.[7]
-
Rationale: ESI is ideal for molecules that are soluble and can be easily protonated or deprotonated. It imparts very little energy, typically preserving the molecular ion with minimal fragmentation. It is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality for this Analyte: The 1,2,4-triazole ring contains three nitrogen atoms, which are basic sites readily protonated in an acidic solution. Therefore, ESI in positive ion mode is the recommended technique , as it is expected to efficiently generate a strong protonated molecule signal, [M+H]⁺, at m/z 190 and 192. This provides unambiguous confirmation of the molecular weight.
-
-
Atmospheric Pressure Chemical Ionization (APCI): A complementary "soft" technique to ESI, APCI uses a corona discharge to ionize the sample in the gas phase.[8]
-
Rationale: APCI is generally more effective for less polar and more volatile compounds that are not as easily ionized by ESI.
-
Causality for this Analyte: APCI is a viable alternative to ESI. Given the analyte's structure, it should ionize well with this technique, also likely forming the [M+H]⁺ ion. It can be particularly useful if matrix effects or solvent compatibility issues arise with ESI.
-
Experimental Protocol: Sample Preparation for LC-MS
A clean, well-prepared sample is the bedrock of high-quality, reproducible data.[9] The following protocol is a self-validating system designed to minimize contamination and ensure compatibility with ESI-MS.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.
-
Dissolve the solid in 1.0 mL of a high-purity organic solvent such as methanol (MeOH) or acetonitrile (ACN). Ensure complete dissolution.
-
Causality: Using high-purity solvents is critical to avoid introducing contaminants that can suppress the analyte signal or create interfering background noise.
-
-
Working Solution Preparation (~10 µg/mL):
-
Take 100 µL of the 1 mg/mL stock solution.
-
Dilute it with 9.9 mL of the initial solvent (MeOH or ACN) to create a 10 µg/mL working solution.
-
Causality: Mass spectrometers are highly sensitive instruments. Overly concentrated samples can saturate the detector, cause ion suppression, and contaminate the system.[10] This dilution brings the analyte into a typical working range for modern instruments.
-
-
Final Sample Preparation for Injection (100-500 ng/mL):
-
Take 100 µL of the 10 µg/mL working solution.
-
Dilute it with 900 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% formic acid). This creates a 1 µg/mL solution. Further dilution may be necessary depending on instrument sensitivity.
-
Causality: Diluting the final sample in the mobile phase ensures compatibility with the chromatographic system and prevents peak distortion. The addition of 0.1% formic acid is crucial for positive mode ESI, as it provides a source of protons (H⁺) to efficiently generate the [M+H]⁺ ion.[10]
-
-
Quality Control:
-
Prepare a "blank" sample containing only the final dilution solvent.
-
Inject the blank before and after the analyte to check for carryover and system contamination.[10]
-
Workflow: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For unambiguous identification and potential quantification, coupling liquid chromatography with tandem mass spectrometry (MS/MS) is the gold standard. The LC separates the analyte from impurities, while the MS/MS provides structural information.
Caption: High-level workflow for LC-MS/MS analysis.
Expected Mass Spectra and Fragmentation Analysis
The power of MS/MS lies in its ability to generate structural information through controlled fragmentation. After isolating the protonated parent ion ([M+H]⁺, m/z 190/192), collision energy is applied to induce fragmentation. The resulting fragment ions are then analyzed.
Proposed Fragmentation Pathway
The fragmentation of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is governed by the stability of the resulting fragments and the inherent chemical properties of the triazole ring and its substituents. The primary fragmentation events are expected to be the loss of stable neutral molecules.
Caption: Proposed fragmentation pathways for protonated 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.
Interpretation of Key Fragments
The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the heterocyclic ring, typically through the loss of stable molecules like nitrogen (N₂) or hydrocyanic acid (HCN).[11][12] The substituents heavily influence the specific pathways observed.[13]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Identity of Loss | Notes |
| 190 / 192 | 162 / 164 | C₂H₄ (28.03 Da) | Ethene | A common loss from an ethyl group. The resulting fragment retains the bromine, confirmed by the isotopic pattern. |
| 190 / 192 | 162 / 164 | N₂ (28.01 Da) | Dinitrogen | A characteristic fragmentation of many nitrogen-containing heterocycles, indicating ring cleavage.[13] This is isobaric with ethene loss and requires HRMS to distinguish. |
| 190 / 192 | 109 | HBr (79.92 / 81.92 Da) | Hydrogen Bromide | Loss of the bromine atom and a hydrogen. The resulting fragment at m/z 109 will be a singlet peak, as the isotopic signature is lost. |
| 162 / 164 | 134 / 136 | N₂ or C₂H₄ | Dinitrogen or Ethene | This represents a secondary fragmentation from the ion at m/z 162/164, involving the loss of the other 28 Da neutral. |
Conclusion
The mass spectrometric analysis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is a precise and highly informative process when approached with a clear understanding of the underlying chemical principles. The use of soft ionization, particularly ESI in positive mode, coupled with LC-MS/MS, provides a robust workflow for unambiguous molecular weight confirmation and detailed structural elucidation. The characteristic 1:1 isotopic pattern of bromine serves as a crucial diagnostic tool throughout the analysis of both the parent ion and its fragments. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently characterize this important molecule and its derivatives, ensuring data integrity and accelerating their research and development efforts.
References
-
ResearchGate. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]
-
Freie Universität Berlin Refubium. (2011). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available at: [Link]
-
PubChem. 5-bromo-4-methyl-1H-1,2,3-triazole. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Mass spectra of 1,2,3-triazoles. Available at: [Link]
-
ResearchGate. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
-
ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]
-
ResearchGate. (2004). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
Bitesize Bio. (2022). Ionization Methods in Mass Spec: Making Molecules Fly. Available at: [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
University of Illinois Urbana-Champaign. Ionization Methods in Organic Mass Spectrometry. Available at: [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
ScienceDirect. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
-
MDPI. (2024). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. Available at: [Link]
-
PubChem. 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole. Available at: [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]
-
INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available at: [Link]
-
MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. as.uky.edu [as.uky.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. biocompare.com [biocompare.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole in Common Laboratory Solvents
Foreword: The Crucial Role of Solubility in Advancing Scientific Discovery
In the realm of chemical research and pharmaceutical development, the journey of a novel compound from conception to application is fraught with challenges. Among the most fundamental of these is solubility, a physicochemical property that dictates a compound's behavior in various media and ultimately influences its utility.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely advantageous; it is imperative for informed decision-making, from early-stage screening to formulation development.[3]
This in-depth technical guide focuses on a specific molecule of interest: 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole. We will delve into the theoretical underpinnings that govern its solubility, explore predictive methodologies, and provide detailed, field-proven experimental protocols for its empirical determination. The objective is to equip the reader with the knowledge and practical tools necessary to confidently assess the solubility of this and similar heterocyclic compounds.
I. Theoretical Framework: Predicting the Solubility of a Substituted Triazole
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[4] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is a nuanced interplay of the structural features of the molecule and the properties of the solvent.
The 1,2,4-triazole ring itself is a polar heterocyclic system due to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors.[5][6] This inherent polarity suggests a degree of solubility in polar solvents. However, the substituents on the triazole core—a bromo group, an ethyl group, and a methyl group—significantly modulate the overall polarity and, consequently, the solubility of the molecule.
-
The Bromo Substituent: The bromine atom introduces a complex set of effects. While it increases the molecular weight and surface area, which can decrease solubility, its electronegativity and polarizability can lead to dipole-dipole interactions and London dispersion forces, potentially enhancing solubility in certain solvents.
-
The Ethyl and Methyl Substituents: These alkyl groups are nonpolar and increase the lipophilicity of the molecule. Their presence will generally decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents.
A qualitative prediction of solubility in a range of common laboratory solvents is presented in the table below. This is a generalized prediction based on chemical principles and should be empirically verified.
| Solvent Class | Representative Solvents | Predicted Solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar triazole ring may interact with the hydroxyl groups of the solvent, but the nonpolar alkyl and bromo substituents will likely limit extensive dissolution. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar triazole ring and can solvate the nonpolar regions of the molecule effectively. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity of the triazole ring is unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule. |
For a more quantitative prediction, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models can be employed.[7][8] These models use molecular descriptors to correlate a compound's structure with its physicochemical properties, including solubility.
II. Experimental Determination of Solubility: A Step-by-Step Guide
While theoretical predictions are valuable, empirical determination of solubility is the gold standard. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10][11] For earlier stage discovery, high-throughput kinetic solubility assays can provide rapid assessments.[12][13][14]
A. Safety First: Handling of Bromo-Substituted Heterocyclic Compounds
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole and any related bromo-organic compounds.
General Precautions:
-
Always work in a well-ventilated fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]
-
Prevent contact with skin and eyes.[17]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.
-
Dispose of all waste in accordance with institutional and local regulations.
B. The Shake-Flask Method for Thermodynamic Solubility
This protocol details the steps to determine the equilibrium solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole in a selection of common laboratory solvents.
Materials:
-
5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole (solid)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, hexane)
-
Scintillation vials or other suitable glass containers with tight-fitting caps
-
Orbital shaker or rotator
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved. A visible amount of undissolved solid should remain at the end of the experiment.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial.
-
Repeat for each solvent to be tested. It is also advisable to run replicates for each solvent.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, generally 24 to 48 hours. This timeframe allows the system to reach thermodynamic equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of the solubility.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole of known concentrations in the same solvent.
-
Analyze the filtered samples and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
III. Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table of Experimentally Determined Solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| DMSO | Experimental Value | Calculated Value |
| DMF | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
Interpretation of Results:
The obtained solubility data will provide a clear understanding of the dissolution behavior of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole. This information is critical for:
-
Reaction Chemistry: Selecting appropriate solvents for chemical reactions involving this compound.
-
Purification: Designing effective crystallization or chromatographic purification methods.[18]
-
Drug Development: Informing formulation strategies to ensure adequate bioavailability for preclinical studies.[2][3]
IV. Conclusion: A Foundation for Future Research
This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole. By integrating theoretical principles with a robust experimental protocol, researchers can confidently generate the solubility data necessary to advance their scientific endeavors. The principles and methodologies outlined herein are broadly applicable to a wide range of novel chemical entities, underscoring the universal importance of solubility in the chemical sciences.
V. References
-
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
ProLékaře.cz. (2024). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Available from: [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available from: [Link]
-
Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available from: [Link]
-
ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Available from: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
-
ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Available from: [Link]
-
ResearchGate. (n.d.). Using QSAR model for studying heterocycles activity. Available from: [Link]
-
ResearchGate. (n.d.). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Available from: [Link]
-
ResearchGate. (n.d.). Impact of substituents on bromination sites of (E)-1-[5-methyl-1-aryl-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones using N-bromosuccinimide: Synthesis and crystal structure elucidation. Available from: [Link]
-
ResearchGate. (n.d.). Physicochemical properties of 1,2,3-triazole derivatives. Available from: [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available from: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Available from: [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]
-
PubMed. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Available from: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
MDPI. (n.d.). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Available from: [Link]
-
JoVE. (2020). Video: Solubility - Concept. Available from: [Link]
-
PubMed. (n.d.). Development of QSAR models for in silico screening of antibody solubility. Available from: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Available from: [Link]
-
National Institutes of Health. (n.d.). Biochemistry, Dissolution and Solubility. Available from: [Link]
-
ResearchGate. (n.d.). QSAR-based solubility model for drug-like compounds. Available from: [Link]
-
ResearchGate. (n.d.). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Available from: [Link]
-
ResearchGate. (n.d.). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Available from: [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Available from: [Link]
-
National Institutes of Health. (n.d.). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. Available from: [Link]
-
PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Available from: [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link]
-
Wikipedia. (n.d.). Solubility. Available from: [Link]
-
Arabian Journal of Chemistry. (n.d.). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. Available from: [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. Available from: [Link]
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lobachemie.com [lobachemie.com]
- 18. caymanchem.com [caymanchem.com]
A Technical Guide to 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole: Synthesis, Characterization, and Potential Applications
Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered heterocycle, featuring three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, including antifungal agents like fluconazole and antiviral medications such as ribavirin.[3] The unique electronic properties of the triazole ring, including its capacity for hydrogen bonding and dipole interactions, allow for high-affinity binding to various biological targets.[4] This guide provides a comprehensive technical overview of a specific, novel derivative, 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, for which no CAS number has been officially registered. In the absence of direct experimental data, this document, grounded in established chemical principles and extensive literature on analogous compounds, outlines a proposed synthetic route, predicted physicochemical and spectroscopic properties, and explores its potential applications for researchers in drug development and materials science.
Section 1: Proposed Synthesis Pathway
The synthesis of 1,3,5-substituted 1,2,4-triazoles can be achieved through several established methods, including the Pellizzari and Einhorn-Brunner reactions.[2][5][6] More contemporary approaches often utilize metal-catalyzed cyclization reactions, which offer high yields and regioselectivity.[7] A plausible and efficient pathway to synthesize 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole involves a multi-step process commencing with the formation of the core triazole ring, followed by sequential alkylation and bromination.
A logical approach begins with the synthesis of 3-ethyl-1H-1,2,4-triazole. This can be accomplished through the condensation of propionamidine with a hydrazine derivative, followed by cyclization. Subsequent N-alkylation and C-bromination would then yield the target compound. The regioselectivity of the N-alkylation of 1,2,4-triazoles can be influenced by the choice of base and solvent, often favoring the N1 position.[8]
Experimental Protocol: A Proposed Multi-Step Synthesis
Step 1: Synthesis of 3-ethyl-1H-1,2,4-triazole
This step can be adapted from established one-pot procedures for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles.[9][10]
-
To a solution of propionamidine hydrochloride (1.1 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq) and stir at room temperature for 30 minutes.
-
Add formohydrazide (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-ethyl-1H-1,2,4-triazole.
Step 2: N-Methylation of 3-ethyl-1H-1,2,4-triazole
The alkylation of 1,2,4-triazoles can yield a mixture of N1 and N4 isomers. The use of specific bases can enhance the regioselectivity.[8]
-
Dissolve 3-ethyl-1H-1,2,4-triazole (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (1.5 eq) and stir the suspension.
-
Add methyl iodide (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 24 hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The resulting isomers (3-ethyl-1-methyl-1H-1,2,4-triazole and 3-ethyl-4-methyl-4H-1,2,4-triazole) can be separated by column chromatography.
Step 3: Bromination of 3-ethyl-1-methyl-1H-1,2,4-triazole
Direct bromination of the triazole ring can be achieved using a suitable brominating agent.
-
Dissolve the purified 3-ethyl-1-methyl-1H-1,2,4-triazole (1.0 eq) in a solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the final compound, 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.
Section 2: Predicted Physicochemical and Spectroscopic Properties
The physicochemical properties of the target compound are predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| CAS Number | Not Assigned | Not found in chemical databases. |
| Molecular Formula | C₅H₈BrN₃ | Based on the chemical structure. |
| Molecular Weight | 190.04 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for similar small molecule heterocyclic compounds. |
| Boiling Point | > 200 °C (decomposes) | Estimated based on related halogenated triazoles. |
| Melting Point | 100-120 °C | Estimated based on substituted triazoles. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform); sparingly soluble in water. | Alprazolam, a triazole derivative, is soluble in alcohol and slightly soluble in acetone and chloroform.[11] |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.8-4.0 ppm (s, 3H): This singlet would correspond to the methyl protons on the N1 position of the triazole ring.
-
δ 2.8-3.0 ppm (q, J = 7.6 Hz, 2H): A quartet is expected for the methylene protons of the ethyl group.
-
δ 1.3-1.5 ppm (t, J = 7.6 Hz, 3H): A triplet would correspond to the methyl protons of the ethyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm: Chemical shift for the C3 carbon attached to the ethyl group.
-
δ ~145 ppm: Chemical shift for the C5 carbon attached to the bromine atom.
-
δ ~35 ppm: Chemical shift for the N-methyl carbon.
-
δ ~25 ppm: Chemical shift for the methylene carbon of the ethyl group.
-
δ ~12 ppm: Chemical shift for the methyl carbon of the ethyl group.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~2900-3000 cm⁻¹: C-H stretching from the alkyl groups.
-
~1600-1450 cm⁻¹: C=N and N=N stretching vibrations characteristic of the triazole ring.[11]
-
~1000-1100 cm⁻¹: C-N stretching.
-
~600-700 cm⁻¹: C-Br stretching.
-
-
Mass Spectrometry (EI-MS):
-
m/z ~189/191: A characteristic isotopic pattern for a compound containing one bromine atom, representing the molecular ion [M]⁺.
-
Fragmentation: Expect losses of CH₃, C₂H₅, and Br radicals, leading to corresponding fragment ions.
-
Section 3: Potential Applications in Drug Development and Agrochemicals
The 1,2,4-triazole nucleus is a privileged scaffold due to its wide range of biological activities.[3] Derivatives have been extensively studied and developed as antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and antitubercular agents.[1][3][4]
-
Antifungal Activity: Many of the most successful antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole core. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The introduction of a bromo-substituent could modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with the enzyme's active site.
-
Antibacterial and Antitubercular Activity: Various substituted 1,2,4-triazoles have demonstrated potent activity against a range of bacterial strains, including Mycobacterium tuberculosis.[12] The ethyl and methyl substitutions on the triazole ring could influence the compound's ability to penetrate bacterial cell walls and interact with specific targets.
-
Anticancer Activity: The 1,2,4-triazole ring is present in anticancer drugs like anastrozole and letrozole, which are aromatase inhibitors used in the treatment of breast cancer. The planar, electron-rich nature of the triazole ring allows it to participate in various interactions with biological macromolecules, making it a versatile scaffold for designing enzyme inhibitors.
-
Agrochemicals: Beyond pharmaceuticals, 1,2,4-triazole derivatives are used as fungicides and herbicides in agriculture. The structural features of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole make it a candidate for screening in agrochemical applications.
Section 4: Safety and Handling
While specific toxicity data for 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is unavailable, the safety precautions should be based on the known hazards of similar brominated heterocyclic compounds.
Globally Harmonized System (GHS) Hazard Classification (Predicted)
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]
-
Farmacia Journal. (n.d.). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. [Link]
-
Wikipedia. (n.d.). Alprazolam. [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). 657. Triazoles. Part I. Unsymmetrical Einhorn–Brunner and related Pellizzari reactions. [Link]
-
ACS Publications. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. [Link]
-
MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. 657. Triazoles. Part I. Unsymmetrical Einhorn–Brunner and related Pellizzari reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. isres.org [isres.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alprazolam - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Technical Guide to the Biological Potential of Substituted 1,2,4-Triazoles
Foreword: The Enduring Relevance of the 1,2,4-Triazole Nucleus
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for diverse biological interactions. The 1,2,4-triazole ring is a quintessential example of such a scaffold.[1][2] This five-membered heterocycle, with its unique arrangement of three nitrogen atoms, possesses a confluence of properties that make it an invaluable asset in drug discovery. Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide and ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2] Consequently, substituted 1,2,4-triazoles have been successfully incorporated into a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][2][3]
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind the biological activity of substituted 1,2,4-triazoles. We will explore the key mechanisms of action, delve into the structure-activity relationships that govern their potency, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation.
I. The Chemical Foundation: Synthesis of Substituted 1,2,4-Triazoles
The versatility of the 1,2,4-triazole scaffold is mirrored in the variety of synthetic routes available for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern and the intended biological application.
A. Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles
A common and efficient method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives. This approach offers a high degree of flexibility in introducing various substituents at the 3, 4, and 5 positions of the triazole ring.
This protocol outlines a typical synthesis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, a versatile intermediate for further derivatization.
-
Step 1: Preparation of Potassium Dithiocarbazinate.
-
To a stirred solution of a substituted hydrazide (0.1 mol) in ethanol (100 mL), add carbon disulfide (0.12 mol).
-
Slowly add a solution of potassium hydroxide (0.12 mol) in ethanol (50 mL) while maintaining the temperature below 30°C.
-
Continue stirring for 2-3 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Cyclization to 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol.
-
Suspend the potassium dithiocarbazinate salt (0.05 mol) in water (50 mL).
-
Add hydrazine hydrate (0.1 mol) and reflux the mixture for 4-6 hours, monitoring the evolution of hydrogen sulfide gas.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
-
B. Synthesis of Fused 1,2,4-Triazole Systems:[1][3][4]Triazolo[3,4-b][3][4][5]thiadiazines
The fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazines, can lead to compounds with enhanced and novel biological activities.[4] A common route to these fused systems involves the reaction of a 4-amino-3-mercapto-1,2,4-triazole with a suitable electrophile.
This protocol details the synthesis of a specific triazolothiadiazine derivative.[5]
-
Step 1: Synthesis of 5-methyl-4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol.
-
A mixture of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (10 mmol) and 3-phenyl-2-propynal (10 mmol) in ethanol (50 mL) is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate.
-
-
Step 2: Intramolecular Cyclization.
-
The intermediate from Step 1 (5 mmol) is dissolved in DMF (20 mL).
-
A catalytic amount of potassium hydroxide (40% aqueous solution) is added.
-
The reaction mixture is heated at 100°C for 2-3 hours.
-
After cooling, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol.
-
II. Antifungal Activity: The Hallmark of 1,2,4-Triazoles
The most well-established and commercially successful application of substituted 1,2,4-triazoles is in the treatment of fungal infections.[2] Marketed drugs like fluconazole and itraconazole are cornerstones of antifungal therapy.
A. Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
The primary mechanism of antifungal action for 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.
Caption: Antifungal mechanism of 1,2,4-triazoles via inhibition of CYP51.
B. Structure-Activity Relationship (SAR)
-
Substituents at N1: The nature of the substituent at the N1 position is critical for antifungal activity. Typically, a 2,4-difluorophenyl group is highly favorable, as seen in fluconazole and voriconazole. This group is believed to interact with hydrophobic pockets in the active site of CYP51.
-
Side Chain at C3: A variety of side chains at the C3 position can modulate the antifungal spectrum and potency. For instance, the presence of a second triazole ring or other heterocyclic moieties can enhance activity.
-
Stereochemistry: The stereochemistry of the chiral center in the side chain can significantly impact activity, highlighting the importance of a specific three-dimensional arrangement for optimal binding to the enzyme.
C. Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
-
III. Anticancer Activity: A Multifaceted Approach
Substituted 1,2,4-triazoles have emerged as promising anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][6]
A. Mechanisms of Action
-
Inhibition of Tubulin Polymerization: Certain 1,2,4-triazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[7] By disrupting microtubule dynamics, these compounds interfere with cell division, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Substituted 1,2,4-triazoles have been developed as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).[1]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Some 1,2,4-triazole derivatives can inhibit topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[6]
-
Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. Aromatase inhibitors, such as letrozole and anastrozole, which contain a 1,2,4-triazole moiety, are used in the treatment of hormone-responsive breast cancer.[8]
Caption: Diverse anticancer mechanisms of substituted 1,2,4-triazoles.
B. Structure-Activity Relationship (SAR)
-
Aromatic Substituents: The presence and substitution pattern of aromatic rings are crucial for anticancer activity. For tubulin inhibitors, specific substitutions on phenyl rings can enhance binding to the colchicine binding site.
-
Linker Moiety: The linker connecting the triazole ring to other pharmacophores influences the flexibility and overall conformation of the molecule, which is critical for fitting into the target's binding pocket.
-
Hydrogen Bonding Moieties: The inclusion of groups capable of hydrogen bonding, such as carbonyls or hydroxyls, can improve target engagement and potency.
C. Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
This assay measures the effect of a compound on the polymerization of purified tubulin.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP, and a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of the turbidity increase.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Lyse treated and untreated cells to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Incubate a specific amount of protein from each lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. An increase in signal indicates an increase in caspase-3 activity.
IV. Antiviral and Antibacterial Activities: Expanding the Therapeutic Horizon
While the antifungal and anticancer properties of 1,2,4-triazoles are well-documented, their potential as antiviral and antibacterial agents is an active and promising area of research.
A. Antiviral Activity
The broad-spectrum antiviral drug Ribavirin, a 1,2,4-triazole nucleoside analog, is a prime example of the antiviral potential of this scaffold.[2] Its mechanism of action is multifaceted and not fully understood, but it is known to inhibit viral RNA polymerase and induce lethal mutagenesis of the viral genome.[9][10]
More recent research has identified novel 1,2,4-triazole derivatives with activity against various viruses, including influenza A, HIV, and hepatitis viruses.[7][11][12] Potential molecular targets for these newer compounds include viral enzymes and ion channels, such as the M2 proton channel of the influenza A virus.[5][13]
B. Antibacterial Activity
Numerous studies have reported the synthesis of substituted 1,2,4-triazoles with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] The mechanism of antibacterial action is not as clearly defined as for antifungals but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane.
This method is used to screen for the antibacterial activity of a compound.
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in sterile saline (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.
V. Quantitative Data Summary
The following tables provide a summary of the reported biological activities of selected substituted 1,2,4-triazole derivatives.
Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | Activity (IC50, µM) | Reference |
| 7d | Hela | < 12 | [8] |
| 7e | Hela | < 12 | [8] |
| 10a | Hela | < 12 | [8] |
| 10d | Hela | < 12 | [8] |
| Compound 3 | MCF-7 | 9.7 | [15] |
| Compound 7 | MCF-7 | 7.10 | [15] |
Table 2: Antifungal and Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |
| 23f | Candida albicans | 6.25 | [1] |
| 23j | Candida albicans | 6.25 | [1] |
| 55a | Enterococcus faecalis | 2 | [1] |
| 56a | MRSA | 4 | [1] |
VI. Concluding Remarks and Future Directions
The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly attractive starting point for medicinal chemists. Future research in this area will likely focus on:
-
Rational Drug Design: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the design of more potent and selective 1,2,4-triazole derivatives.
-
Hybrid Molecules: The combination of the 1,2,4-triazole ring with other known pharmacophores to create hybrid molecules with dual or synergistic activities is a promising strategy.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms of action for the various biological activities of 1,2,4-triazoles will be crucial for their optimization and clinical translation.
-
Exploration of New Therapeutic Areas: While the focus has been on infectious diseases and cancer, the potential of substituted 1,2,4-triazoles in other therapeutic areas, such as neurodegenerative and metabolic diseases, warrants further investigation.
The continued exploration of the chemical space around the 1,2,4-triazole nucleus, guided by a thorough understanding of its biological interactions, holds immense promise for the development of the next generation of innovative medicines.
References
-
[A Literature Review Focusing on the Antiviral Activity of[1][3][6] and[1][3][16]-triazoles - PubMed.]([Link])
-
[Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][3][6][16]thiadiazine Scaffold - PMC - NIH.]([Link])
-
[Synthesis of New[1][3][6]Triazolo[3,4-b][3][6][16]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities - SciSpace.]([Link])
-
[Novel[1][3][6]triazolo[3,4-b][3][6][16]thiadiazine and[1][3][6]triazolo[3,4-b][3][6][16]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - MDPI.]([Link])
Sources
- 1. mpbio.com [mpbio.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caspase3 assay [assay-protocol.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
starting materials for synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
An In-Depth Technical Guide to the Synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is designed for adaptability and is grounded in established chemical principles. This document details the retrosynthetic analysis, the rationale behind the chosen starting materials, and step-by-step experimental protocols. All claims are supported by authoritative references, and the guide includes visual aids to clarify the synthetic workflow and key transformations.
Introduction and Retrosynthetic Analysis
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[1] The target molecule, 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, possesses a substitution pattern that suggests potential for further functionalization, making a robust synthetic route to this compound highly valuable.
A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The final bromination step is a common method for halogenating electron-rich heterocyclic systems.[2][3] This leads back to the core triazole ring, 3-ethyl-1-methyl-1H-1,2,4-triazole. The construction of this 1,3-disubstituted 1,2,4-triazole can be envisioned through the cyclization of an N-acyl-N'-methylhydrazine derivative or via the reaction of an ethyl-containing synthon with a methylhydrazine-derived synthon. A plausible and efficient approach involves the condensation of an ethyl imidate with methylhydrazine, a variation of established methods for 1,2,4-triazole synthesis.[4][5]
The following diagram illustrates the proposed retrosynthetic pathway:
Caption: Retrosynthetic analysis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.
Selection of Starting Materials and Rationale
The choice of starting materials is critical for a successful synthesis, emphasizing availability, cost-effectiveness, and safety.
| Starting Material | Structure | Rationale for Selection |
| Propionitrile | CH₃CH₂CN | A readily available and inexpensive source for the ethyl group and the C3 carbon of the triazole ring.[6] |
| Ethanol | CH₃CH₂OH | A common, low-toxicity solvent and reactant for the formation of the ethyl imidate. |
| Methylhydrazine | CH₃NHNH₂ | Provides the N1-methyl group and the N2 and N4 nitrogens of the triazole ring.[7] |
| N-Bromosuccinimide (NBS) | A convenient and selective brominating agent for the final halogenation step. |
Synthetic Pathway and Experimental Protocols
The proposed synthetic route is a three-step process:
-
Synthesis of Ethyl Propionimidate Hydrochloride via the Pinner reaction.
-
Synthesis of 3-ethyl-1-methyl-1H-1,2,4-triazole through cyclization.
-
Bromination of 3-ethyl-1-methyl-1H-1,2,4-triazole to yield the final product.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.
Step 1: Synthesis of Ethyl Propionimidate Hydrochloride
The Pinner reaction is a classic method for converting nitriles to imidates using an alcohol and a strong acid catalyst, typically hydrogen chloride.[5]
Reaction:
CH₃CH₂CN + CH₃CH₂OH + HCl → [CH₃CH₂C(NH)OCH₂CH₃]⁺Cl⁻
Protocol:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a drying tube, and a low-temperature thermometer.
-
Reagents: To the flask, add anhydrous ethanol (2.0 eq) and propionitrile (1.0 eq).
-
Reaction Conditions: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, stopper the flask and store it in a refrigerator overnight to allow for the precipitation of the product. Collect the resulting white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl propionimidate hydrochloride.
Self-Validation: The formation of the product can be confirmed by ¹H NMR spectroscopy (presence of characteristic peaks for the ethyl groups and the NH₂⁺ protons) and IR spectroscopy (disappearance of the nitrile peak and appearance of a C=N stretch).
Step 2: Synthesis of 3-ethyl-1-methyl-1H-1,2,4-triazole
The cyclization reaction between the prepared ethyl propionimidate and methylhydrazine will form the desired 1,2,4-triazole core. This type of condensation is a well-established method for forming substituted 1,2,4-triazoles.[4][8]
Reaction:
[CH₃CH₂C(NH)OCH₂CH₃]⁺Cl⁻ + CH₃NHNH₂ → 3-ethyl-1-methyl-1H-1,2,4-triazole
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl propionimidate hydrochloride (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 3-ethyl-1-methyl-1H-1,2,4-triazole.
Self-Validation: The structure of the product can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.
Step 3: Bromination of 3-ethyl-1-methyl-1H-1,2,4-triazole
The final step involves the electrophilic bromination of the 1,2,4-triazole ring at the C5 position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.
Reaction:
3-ethyl-1-methyl-1H-1,2,4-triazole + NBS → 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
Protocol:
-
Setup: Dissolve 3-ethyl-1-methyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.
Self-Validation: The final product's identity and purity should be confirmed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | Propionitrile, Ethanol | HCl (gas) | Ethanol | 70-85% |
| 2 | Ethyl Propionimidate HCl, Methylhydrazine | - | Ethanol | 60-75% |
| 3 | 3-ethyl-1-methyl-1H-1,2,4-triazole | N-Bromosuccinimide | Acetonitrile | 80-90% |
Conclusion
This guide has outlined a logical and experimentally sound synthetic route for the preparation of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole. The described three-step synthesis utilizes readily available starting materials and established chemical transformations. The provided protocols are designed to be robust and adaptable, offering a solid foundation for researchers in their synthetic endeavors. The self-validating nature of each step, through standard analytical techniques, ensures the integrity of the final product.
References
-
Li, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999871. [Link][4][9]
-
Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link][10]
-
Jensen, K. (1964). Preparation of Some Acylated Methylhydrazines. Acta Chemica Scandinavica, 18, 2200. [Link][7]
-
ResearchGate. (n.d.). Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes. [Link][2]
-
PrepChem. (2018). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. [Link][3]
-
Boukthir, M., & Chabchoub, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry, 6(3). [Link][5]
-
Sharma, D., & Narasimhan, B. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 7(15), 336-352. [Link][8]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. rroij.com [rroij.com]
- 6. Propionitrile - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole as a Key Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Importance of Substituted Triazoles in Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable pharmacological properties.[1][2] This heterocyclic motif is a bioisostere for amide and ester groups, enhancing metabolic stability and receptor binding affinity through hydrogen bonding capabilities.[3] Specifically, halogenated and alkylated 1,2,4-triazoles serve as critical building blocks in the synthesis of complex APIs, including antifungal agents like posaconazole and fluconazole, and antiviral compounds.[3][4] The strategic placement of substituents on the triazole ring dictates the molecule's three-dimensional conformation and electronic properties, which are pivotal for its biological activity.
This document provides a comprehensive guide to the synthesis, purification, and characterization of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole , a versatile intermediate for API synthesis. We will delve into a detailed, field-proven protocol for its preparation and outline its potential application in the construction of advanced pharmaceutical compounds.
Synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole: A Two-Step Approach
The synthesis of the target intermediate is logically approached via a two-step process starting from the commercially available 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine . This pathway involves a diazotization of the primary amine followed by a Sandmeyer-type bromination.
Diagram of the Synthetic Workflow
Caption: Synthetic route to 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.
Detailed Experimental Protocol: Synthesis
Materials:
-
5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine (≥98% purity)[5]
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Instrumentation:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Ice bath
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Diazotization:
-
In a 250 mL three-neck round-bottom flask, dissolve 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine (10.0 g, 79.3 mmol) in a 48% aqueous solution of hydrobromic acid (60 mL).
-
Cool the resulting solution to 0-5 °C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (6.0 g, 87.0 mmol) in deionized water (20 mL).
-
Add the sodium nitrite solution dropwise to the triazole solution over 30 minutes, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Bromination:
-
In a separate 500 mL flask, prepare a solution of copper(I) bromide (13.6 g, 94.8 mmol) in 48% hydrobromic acid (40 mL).
-
Heat the CuBr solution to 60 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization
The crude 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is typically a light-colored solid or oil. Purification is achieved through column chromatography or recrystallization.
Purification Protocol
Method 1: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed in vacuo.
Method 2: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or ethanol/water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization Data
The identity and purity of the synthesized compound are confirmed by standard analytical techniques.[6][7][8]
| Analytical Technique | Expected Results for 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.8 (s, 3H, N-CH₃), ~2.8 (q, 2H, CH₂CH₃), ~1.3 (t, 3H, CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C=N), ~145 (C-Br), ~35 (N-CH₃), ~22 (CH₂CH₃), ~12 (CH₂CH₃) |
| Mass Spectrometry (EI-MS) | m/z: [M]⁺ and [M+2]⁺ isotopic pattern characteristic of a bromine-containing compound. |
| Infrared (IR) Spectroscopy | cm⁻¹: ~2980 (C-H stretch), ~1550 (C=N stretch), ~1450 (C-N stretch) |
| Melting Point | To be determined experimentally. |
Analytical Workflow Diagram
Caption: Workflow for the purification and characterization of the target intermediate.
Application in API Synthesis: A Hypothetical Example
The bromine atom at the 5-position of the triazole ring is an excellent leaving group for various cross-coupling reactions, making this intermediate highly valuable for constructing more complex molecular architectures. A plausible application is in the synthesis of a hypothetical API that features a substituted triazole moiety.
Hypothetical API Synthesis Pathway
Caption: Suzuki coupling reaction for the synthesis of a hypothetical API.
Protocol: Suzuki Cross-Coupling Reaction
Materials:
-
5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Deionized water
Procedure:
-
To a reaction vessel, add 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent and, if required, water.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired API.
Safety and Handling
Brominated heterocyclic compounds should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable at elevated temperatures. It is crucial to maintain the temperature below 5 °C during the diazotization step.
Conclusion
5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is a valuable and versatile intermediate in the synthesis of pharmaceutically relevant molecules. The synthetic protocol outlined in this application note is robust and scalable, providing a reliable route to this key building block. Its utility in cross-coupling reactions opens up a wide array of possibilities for the development of novel APIs containing the privileged 1,2,4-triazole scaffold.
References
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]
-
ResearchGate. (2015). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. Retrieved from [Link]
-
ACS Publications. (2018). An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia). Retrieved from [Link]
- Google Patents. (n.d.). Intermediates of sitagliptin and preparation process thereof.
-
PMC. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
-
RSC Publishing. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of New 1,2,4-Triazole-5-Thiones and Their Thioglycoside Derivatives as Potential Antibacterial Agents. Retrieved from [Link]
-
PMC. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing posaconazole and intermediates thereof.
-
ResearchGate. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Retrieved from [Link]
-
PMC. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
-
PMC. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][10][11][12]thiadiazine Scaffold. Retrieved from [Link]
-
Europe PMC. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
ResearchGate. (2024). Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Frontiers. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Retrieved from [Link]
-
arkat usa. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]
-
Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
RSC Publishing. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. Retrieved from [Link]
-
RSC Publishing. (2024). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Retrieved from [Link]
-
IJCPS. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
-
PubMed. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]
- Google Patents. (n.d.). SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
RSC Publishing. (2022). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of key intermediate 26. Retrieved from [Link]
-
PubMed. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. EP2647624A1 - Intermediates of sitagliptin and preparation process thereof - Google Patents [patents.google.com]
- 10. isres.org [isres.org]
- 11. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and purification protocols for researchers synthesizing 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole. We address common impurities and offer validated methods to achieve high purity, essential for downstream applications in drug development and materials science. Our approach is grounded in established chemical principles to ensure you understand the "why" behind each step, leading to more effective and reproducible outcomes.
Part 1: Understanding the Chemistry of Impurity Formation
The purity of the final compound is intrinsically linked to its synthesis pathway. A common route involves the N-methylation of 3-ethyl-1H-1,2,4-triazole followed by electrophilic bromination. Each step presents a unique set of challenges and potential impurities that must be addressed.
The primary difficulties in purifying 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole arise from the similar physicochemical properties of the target molecule and its likely contaminants, particularly unreacted starting materials and regioisomers.
Caption: Synthetic pathway and common points of impurity introduction.
Table 1: Common Impurities and Their Origins
| Impurity Name | Source | Reason for Formation | Purification Challenge |
| 3-ethyl-1-methyl-1H-1,2,4-triazole | Bromination Step | Incomplete bromination reaction. | Similar polarity to the product, making chromatographic separation necessary. |
| 3-ethyl-1H-1,2,4-triazole | Methylation Step | Incomplete methylation reaction. | Higher polarity than the product; can often be removed with a combination of extraction and chromatography. |
| Positional Isomers (e.g., 5-bromo-3-ethyl-4 -methyl-4H-1,2,4-triazole) | Methylation Step | N-methylation can occur at different nitrogen atoms of the triazole ring, leading to regioisomers. | Very similar polarity and structure to the desired product. This is the most significant challenge, often requiring careful chromatography. |
| Inorganic Salts (e.g., NaBr, K₂CO₃) | Workup | Neutralization and quenching steps. | Generally insoluble in organic solvents; easily removed with an aqueous wash (liquid-liquid extraction).[1][2] |
| Residual Solvents/Reagents | All Steps | Entrapment in the solid matrix. | Can often be removed by thorough drying under vacuum, trituration, or recrystallization. |
Part 2: Troubleshooting Guide and FAQs
This section provides direct answers to common issues encountered during the purification process.
Q1: My crude product is an oil or a sticky solid with a very low melting point. What is the first step I should take?
A1: This is characteristic of a high concentration of impurities, including residual solvents and unreacted starting materials. A primary cleanup via liquid-liquid extraction is the most effective first step. This process leverages the differential solubility of your organic product and water-soluble impurities (like inorganic salts) between two immiscible liquid phases.[1][2]
-
Causality: Your target compound is primarily organic and will preferentially dissolve in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). Inorganic salts, residual base, and highly polar starting materials will preferentially dissolve in the aqueous phase. This initial separation significantly simplifies subsequent purification steps.
-
Action: Proceed directly to the Optimized Aqueous Workup protocol described in Part 3.
Q2: My TLC analysis shows two or more spots that are very close together. I suspect isomers. How can I confirm this and separate them?
A2: Closely migrating spots on a TLC plate are often indicative of isomers, which possess very similar polarities.
-
Confirmation: The best method for confirmation is LC-MS (Liquid Chromatography-Mass Spectrometry). Isomers will have identical mass-to-charge ratios (m/z) but will likely exhibit different retention times on the LC column.
-
Separation: This is the most challenging separation.
-
Recrystallization: Attempt recrystallization from various solvent systems first (see Table 2). Sometimes, isomers have sufficiently different crystal packing energies and solubilities to allow for separation.
-
Flash Column Chromatography: If recrystallization fails, flash column chromatography is the definitive method.[3][4][5] The key to success is to use a shallow solvent gradient and potentially a less polar solvent system to maximize the difference in retention times. For example, instead of a standard 20% Ethyl Acetate in Hexane system, try starting with 5% Ethyl Acetate and increasing the polarity very slowly. High-performance liquid chromatography (HPLC) with a specialized column, such as a triazole-bonded stationary phase, can also be effective for analytical and small-scale preparative separations.[6]
-
Q3: My NMR spectrum is clean, but the melting point is broad and lower than expected. What's the issue?
A3: This often points to the presence of an amorphous solid or trace amounts of impurities that are not easily detected by NMR (e.g., residual, non-protonated solvents or inorganic material). The most likely culprit is that the crystalline structure of your solid is not well-ordered.
-
Causality: A pure crystalline compound has a sharp, defined melting point. A broad melting range indicates that less energy is required to break the lattice structure, a hallmark of impurity inclusion or an amorphous state.
-
Action: Recrystallization is the ideal technique to solve this.[7] Dissolving the compound in a hot solvent and allowing it to cool slowly promotes the formation of a highly ordered, pure crystal lattice, excluding impurities into the mother liquor. Refer to the Recrystallization Protocol in Part 3.
Q4: After my aqueous workup, the product is a clean solid, but TLC still shows a faint spot corresponding to the un-brominated starting material. What is the most efficient next step?
A4: At this stage, with the bulk of ionic impurities removed, you are dealing with two organic compounds of similar structure but different polarity (the bromine atom increases the molecular weight and slightly alters the polarity).
-
Causality: The un-brominated precursor, 3-ethyl-1-methyl-1H-1,2,4-triazole, is slightly more polar than the brominated product. This difference can be exploited.
-
Action:
-
For High Purity (>99%): Flash column chromatography is recommended for complete removal.
-
For Good Purity (>95-98%): A carefully executed recrystallization may be sufficient. The starting material is often more soluble in common solvent systems, meaning it will tend to stay in the cold mother liquor while your less soluble, pure product crystallizes out.
-
Part 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for achieving high purity.
Overall Purification Workflow
Caption: Recommended multi-step purification workflow.
Protocol 1: Optimized Aqueous Workup (Liquid-Liquid Extraction)
Objective: To remove inorganic salts, residual acids/bases, and highly polar reagents.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous (bottom) layer if using EtOAc, or the top layer if using DCM.
-
Base/Acid Wash (Optional):
-
If the reaction was run under acidic conditions, wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.
-
If a basic catalyst was used, a wash with dilute acid (e.g., 1M HCl) might be beneficial, but be cautious as the triazole nitrogens are basic and could form salts, pulling your product into the aqueous layer. A water wash is generally safest.
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic phase and breaks up emulsions.
-
Drying: Drain the organic layer into a clean flask. Add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 15-20 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude organic solid.
Protocol 2: Recrystallization
Objective: To purify the solid product by leveraging differences in solubility between the product and impurities.
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity | Rationale |
| Ethanol / Water | Polar | Dissolve in minimum hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool slowly. |
| Ethyl Acetate / Hexanes | Medium / Non-polar | Dissolve in minimum hot ethyl acetate, then add hexanes dropwise until cloudy. Reheat and cool. Excellent for removing more polar impurities. |
| Toluene | Non-polar Aromatic | Good for compounds that are greasy or oily. Cool slowly. |
| Isopropanol | Polar | A common alternative to ethanol with slightly different solubility properties. |
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or the more polar solvent of a pair) in small portions while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If using a solvent pair, add the second (less polar) solvent dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the first solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under high vacuum.
-
Protocol 3: Flash Column Chromatography
Objective: To separate compounds based on their differential adsorption to a stationary phase, providing the highest level of purity.
-
Stationary Phase: Standard silica gel (SiO₂) is typically effective.
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system where the desired product has an Rf value of ~0.3-0.4 on a TLC plate.
-
Start with a low-polarity system, such as 10% Ethyl Acetate in Hexanes.
-
Gradually increase the polarity (e.g., to 15%, 20%) until the desired separation is observed on the TLC plate. A gradient elution during the column run (starting with low polarity and gradually increasing) is often most effective for separating close spots.
-
-
Column Packing:
-
Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry.
-
Ensure the silica bed is compact and level, without any air bubbles.
-
-
Sample Loading:
-
Dissolve the sample in a minimum amount of the chromatography solvent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or house air) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, high-purity compound.
-
References
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- ResearchGate. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
- ResearchGate. (2012). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.
- National Institutes of Health. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC.
- PrepChem.com. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
- JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- PubMed. (n.d.). A high-performance liquid chromatography assay with a triazole-bonded column for evaluation of d-amino acid oxidase activity.
- MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones.
Sources
- 1. journalspub.com [journalspub.com]
- 2. journalspub.com [journalspub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]
- 6. A high-performance liquid chromatography assay with a triazole-bonded column for evaluation of d-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Solving Solubility Challenges for 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
Introduction: The increasing complexity of novel chemical entities in drug discovery pipelines presents significant challenges, with poor aqueous solubility being a primary obstacle to reliable in vitro assay performance.[1][2] Compounds such as 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, a substituted triazole, may exhibit limited solubility due to their specific combination of lipophilic (bromo, ethyl groups) and polar (triazole ring) moieties. The parent 1,2,4-triazole ring itself is known for its hydrogen bonding capacity and dipole character, which contributes to its solubility in various solvents.[3][4] However, substitutions on the ring can dramatically alter these properties, often leading to poor performance in aqueous assay buffers.
This guide provides a systematic, question-driven approach to troubleshoot and resolve solubility issues with this compound and other similarly challenging molecules. Our goal is to empower researchers to generate accurate, reproducible data by ensuring the test compound is truly in solution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with poorly soluble compounds.
Q1: I dissolved my 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole in 100% DMSO for a stock, but it crashed out of solution when I diluted it into my aqueous assay buffer. What is happening?
A: This is a classic case of exceeding the compound's kinetic solubility limit. While dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar and polar substances, its ability to keep a compound dissolved diminishes significantly when diluted into an aqueous environment.[5][6] You created a stable, high-concentration stock solution, but upon rapid dilution, the water acts as an anti-solvent, causing the compound to precipitate out. The key is that you have surpassed the maximum concentration the compound can tolerate in the final buffer/DMSO mixture.[5]
Q2: My assay results are inconsistent and my dose-response curves are not sigmoidal. Could this be a solubility problem?
A: Absolutely. Poor solubility is a primary cause of unreliable biological data.[5] If your compound is not fully dissolved, you are not testing the intended concentration. Undissolved particles can lead to:
-
Underestimated Potency: The actual concentration in solution is lower than the nominal concentration.
-
High Variability: Inconsistent amounts of precipitate between wells lead to scattered data points.
-
Assay Artifacts: Compound aggregates or crystals can interfere with assay detection systems (e.g., light scattering in optical assays) or non-specifically interact with proteins, leading to false positives or negatives.
Q3: What is the maximum concentration of DMSO I can use in my assay without affecting the results?
A: This is critically dependent on your assay type, particularly the cell line or enzyme system.
-
For most cell-based assays, it is strongly recommended to keep the final DMSO concentration at or below 0.5%, with <0.1% being ideal .[7][8][9] Concentrations above 1% are often cytotoxic and can induce significant molecular changes in cells.[8]
-
For biochemical (enzyme) assays, tolerance can be higher, but must be empirically determined. DMSO can directly inhibit or alter the conformation of some enzymes.
Actionable Advice: Always run a "vehicle control" with the highest concentration of DMSO used in your experiment to assess its baseline effect on your assay system.
Q4: Can I just use sonication or vortexing to force my compound into solution?
A: While sonication can help break down aggregates and speed up the dissolution of a stubborn solid, it does not increase the compound's intrinsic thermodynamic solubility.[1] Vigorous mixing can create a fine suspension or colloidal mixture, not a true solution. These particles are not bioavailable in the same way as dissolved molecules and will often crash out over time, leading to the same problems of inaccuracy and irreproducibility.[5]
Part 2: A Systematic Workflow for Resolving Poor Solubility
When faced with a solubility challenge, a structured, stepwise approach is the most efficient path to a robust solution. This workflow guides you from initial characterization to advanced solubilization methods.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Protocol 2: Solubilization with HP-β-CD
-
Prepare CD Solution: Dissolve HP-β-CD in your assay buffer to make a concentrated stock (e.g., 40% w/v).
-
Complex Formation:
-
Weigh out your solid 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole.
-
Add a small amount of the HP-β-CD solution.
-
Vortex and/or sonicate the mixture for 30-60 minutes to facilitate complex formation.
-
Dilute to the final desired concentration with the assay buffer.
-
-
Test Solubility: Use this new stock to perform the kinetic solubility assay.
Part 3: Verification and Final Considerations
How do I confirm my compound is truly dissolved? Visual clarity is a good first indicator, but not foolproof. Micro-precipitates can be invisible to the naked eye. For critical experiments, consider:
-
Centrifugation: Spin the final solution at high speed (e.g., 14,000 rpm for 10 mins). If the compound is truly dissolved, the concentration in the supernatant should be unchanged. If it was a suspension, the concentration will decrease.
-
Filtration: Pass the solution through a low-binding 0.22 µm filter. A significant loss of compound indicates that aggregates were present.
Final Self-Validating Checklist: Before proceeding with your definitive assay, ensure you have performed these critical controls:
-
Vehicle Control: Test the final formulation (buffer + co-solvent + any other excipient) without your compound to ensure it has no effect on the assay.
-
Solubility Confirmation: Confirm that your compound is soluble at the highest tested concentration under the final assay conditions.
-
Positive Control Check: Ensure that your chosen solubilization method does not interfere with the activity of a known positive control for your assay.
By following this systematic guide, researchers can confidently address the solubility challenges posed by compounds like 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, leading to more reliable and accurate data in drug development and scientific research.
References
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Alam, M. S., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management. Retrieved from [Link]
-
Kumar, S., & Singh, P. (2010). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Singh, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Iraqi Academic Scientific Journals. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi J Pharm Sci. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]
-
ACS Omega. (2024). Enhancement of the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsulation. ACS Publications. Retrieved from [Link]
-
Ghorab, M. K., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]
-
Mitra, A., & Kesisoglou, F. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling. NIH. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Retrieved from [Link]
-
Ellehøj, M., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. Retrieved from [Link]
-
NIH. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. NIH. Retrieved from [Link]
-
NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
PubMed. (2003). The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. PubMed. Retrieved from [Link]
-
ResearchGate. (2018). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. MDPI. Retrieved from [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Retrieved from [Link]
-
PMC. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]
-
SciSpace. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-4-methyl-1H-1,2,3-triazole. PubChem. Retrieved from [Link]
-
ResearchGate. (2003). The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. globalresearchonline.net. Retrieved from [Link]
-
Journal of Biomolecular Screening. (2003). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. journals.sagepub.com. Retrieved from [Link]
-
YouTube. (2022). 17.6 pH Effects on Solubility. YouTube. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved from [Link]
-
PubMed. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding the pH Group in Organic Chemistry. Oreate AI Blog. Retrieved from [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Reddit. Retrieved from [Link]
-
ACS Publications. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Pyrazolo[5,1-c]t[1][3][4]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1,2,4-Triazole Derivatives
For researchers, scientists, and professionals in drug development, the 1,2,4-triazole scaffold represents a cornerstone in the design of novel therapeutic agents. This five-membered heterocyclic ring, with its unique arrangement of three nitrogen atoms, is a privileged structure in medicinal chemistry, bestowing upon its derivatives a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of the primary biological activities of 1,2,4-triazole derivatives, supported by experimental data and methodological insights to inform future research and development.
The Structural Landscape of 1,2,4-Triazoles: A Tale of Two Tautomers
The 1,2,4-triazole ring exists in two tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. The 1H tautomer is generally considered to be the more stable form.[1][2] This seemingly subtle structural difference has profound implications for the biological activity of its derivatives, as the point of substitution on the triazole ring—be it at the N1, N4, or the carbon positions (C3 and C5)—dicates the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.[1][3] While direct comparisons of the parent tautomers are scarce, the vast body of research on their derivatives provides a rich landscape for understanding their comparative biological potential.
Caption: Tautomeric forms of the 1,2,4-triazole ring.
Antifungal Activity: The Flagship of 1,2,4-Triazoles
The most celebrated biological activity of 1,2,4-triazole derivatives is their potent antifungal efficacy.[4][5][6] Many blockbuster antifungal drugs, including fluconazole and itraconazole, are built upon this scaffold.[1]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism by which triazole antifungals exert their effect is through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the fungal equivalent of the mammalian cholesterol biosynthesis pathway. By binding to the heme iron in the active site of CYP51, triazoles prevent the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and disruption of the fungal cell membrane's integrity and function.[4][6]
Caption: Mechanism of antifungal action of 1,2,4-triazole derivatives.
Comparative Efficacy of Substituted Derivatives
Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the triazole ring is critical for antifungal potency. Generally, N1-substituted derivatives exhibit potent antifungal activity. The presence of specific halogenated phenyl groups is also a common feature in highly active compounds.[4]
| Compound Class/Derivative | Target Organism(s) | Activity (MIC/EC50) | Reference Standard | Citation |
| Monochloro & 2,4-dichloro derivatives | Microsporum gypseum | Superior to Ketoconazole | Ketoconazole | [7] |
| Benzimidazole-1,2,4-triazole hybrids (with fluoro or chloro substituents) | Candida albicans | MIC50: 0.78-1.56 µg/mL | Fluconazole, Ketoconazole | [4] |
| 1,2,4-Triazole Schiff bases | Gibberlla nicotiancola, Gibberlla saubinetii | EC50: 0.0087–0.0309 g/L | Triadimefon (EC50: 0.0195–0.0620 g/L) | [1] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
A standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The 1,2,4-triazole derivative is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Antibacterial Activity: A Growing Area of Interest
While not as established as their antifungal counterparts, 1,2,4-triazole derivatives have emerged as promising antibacterial agents.[7][8] Researchers are actively exploring the hybridization of the 1,2,4-triazole nucleus with other known antibacterial pharmacophores to develop novel compounds that can combat drug-resistant bacteria.
Comparative Efficacy of Substituted Derivatives
SAR studies in the context of antibacterial activity have shown that the nature and position of substituents significantly impact efficacy. For instance, electron-withdrawing groups can enhance activity against certain bacterial strains.
| Compound Class/Derivative | Target Organism(s) | Activity (MIC) | Reference Standard | Citation |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Superior or comparable to Streptomycin | Streptomycin | [7] |
| 5-(N-substituted carboxamidomethylthio)-3-(3′-pyridyl)-1,2,4-triazoles | Mycobacterium tuberculosis H37Rv | 97-100% inhibition at 50 mg/mL | Rifampicin (98%) | [9] |
Experimental Protocol: Antibacterial Screening (Agar Well Diffusion)
The agar well diffusion method is a widely used preliminary screening technique to assess the antibacterial activity of novel compounds.
-
Culture Preparation: A standardized inoculum of the target bacteria is uniformly spread onto the surface of an agar plate.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the dissolved 1,2,4-triazole derivative at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured. A larger zone of inhibition indicates greater antibacterial activity.
Anticancer Activity: A Multifaceted Approach
The 1,2,4-triazole scaffold is present in several anticancer drugs and is a subject of intense investigation in oncology research.[10][11] Derivatives have been shown to exhibit a range of anticancer mechanisms.
Mechanisms of Action
Unlike the singular primary mechanism in antifungal activity, the anticancer effects of 1,2,4-triazole derivatives are diverse and include:
-
Enzyme Inhibition: Targeting kinases (e.g., PIM kinases, VEGFR-2), topoisomerases, and carbonic anhydrases.[1]
-
Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Caption: Diverse mechanisms of anticancer activity of 1,2,4-triazole derivatives.
Comparative Efficacy of Substituted Derivatives
The anticancer potency of 1,2,4-triazole derivatives is highly dependent on the specific substituents and their positions on the triazole and any appended ring systems.
| Compound Class/Derivative | Target Cell Line(s) | Activity (IC50) | Citation |
| 1,2,4-triazole-pyridine hybrids | Murine melanoma (B16F10) | 41.12 µM to 61.11 µM | [11] |
| 3-alkylsulfanyl-1,2,4-triazole derivatives | Breast, lung, and ovarian cancer cell lines | Moderate to promising antiproliferative activity | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Antiviral Activity: A Promising Frontier
The 1,2,4-triazole nucleus is a key component of the broad-spectrum antiviral drug ribavirin, highlighting the potential of this scaffold in antiviral drug discovery.[1] Research in this area is ongoing, with a focus on developing new derivatives with improved efficacy and selectivity against a range of viruses.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold is a remarkably versatile platform for the development of a wide array of biologically active compounds. The position of substitution on the triazole ring, whether at the N1 or N4 positions, along with the nature of the appended functional groups, plays a pivotal role in determining the specific biological activity and potency of the resulting derivatives. While the antifungal properties of N1-substituted triazoles are well-established, the exploration of 4H-1,2,4-triazole derivatives and substitutions at the carbon atoms of the ring continues to yield promising candidates for antibacterial, anticancer, and antiviral therapies. Future research should focus on elucidating the nuanced structure-activity relationships for each biological target to enable the rational design of next-generation 1,2,4-triazole-based therapeutics with enhanced efficacy and safety profiles.
References
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isres.org [isres.org]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. isres.org [isres.org]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
A Senior Application Scientist's Guide to Validating Bioassay Results for Novel Triazole Derivatives
Introduction: The Critical Imperative for Rigorous Bioassay Validation in Triazole Drug Discovery
Triazole derivatives represent a cornerstone in the development of new therapeutic agents, demonstrating a broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The journey from a promising novel triazole molecule in a flask to a potential clinical candidate is paved with rigorous testing and validation. At the heart of this process lies the bioassay—the fundamental tool used to quantify the biological activity of these compounds.
However, generating bioassay data is only the first step. To ensure that the observed effects are real, reproducible, and meaningful, a robust validation process is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating bioassay results for novel triazole derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of a hypothetical novel triazole derivative, "Triazole-X," with established alternatives.
Bioassay validation is a continuous process that begins with defining the method's purpose and performance characteristics and continues with ongoing monitoring to ensure consistent and reliable results.[3] This ensures that any claims of efficacy are built on a solid foundation of scientific integrity.
I. Antifungal Activity: Confronting a Persistent Threat
Given the prevalence of fungal infections and the rise of resistant strains, the development of new antifungal agents is a critical area of research.[1] Triazoles are a well-established class of antifungal drugs, and novel derivatives often show promising activity.[2][4]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] It is a key parameter for assessing the potency of a new antifungal compound. The broth microdilution method is a standardized and widely used technique for determining MIC values.[5][7]
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
*Detailed Protocol: Broth Microdilution for Candida albicans
-
Preparation of Antifungal Agents:
-
Inoculum Preparation:
-
Culture Candida albicans on Sabouraud Dextrose Agar.
-
Prepare a yeast suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[7] This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
A lower MIC value indicates greater potency. The results for Triazole-X should be compared against the standard drug to assess its relative efficacy.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Triazole-X | 0.5 | 1 |
| Fluconazole | 1-2[11] | >64[8] |
| Voriconazole | 0.03-0.25[9] | 0.25-1[9] |
Note: The provided MIC values for standard drugs are for illustrative purposes and can vary between studies and strains.
II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Many heterocyclic compounds, including triazoles, have been investigated for their potential as anticancer agents.[12][13] A primary method for evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against various cancer cell lines.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[14] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for A549 Lung Cancer Cells
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Triazole-X and a standard anticancer drug, such as Doxorubicin[16], in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a crucial measure of a drug's potency.[18][19][20] Determine the IC50 value by plotting a dose-response curve and using non-linear regression analysis.
-
A lower IC50 value indicates greater cytotoxic potency.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Triazole-X | 15.2 | 25.8 |
| Doxorubicin | 0.5 - 5 | 0.2 - 3 |
| Paclitaxel | 0.01 - 0.1 | 0.001 - 0.01 |
Note: The provided IC50 values for standard drugs are for illustrative purposes and can vary depending on the specific experimental conditions and cell line passage number. Paclitaxel is an oxygen-based heterocycle drug that has become a key player in cancer therapy.[13]
III. Troubleshooting and Ensuring Data Integrity
Even with well-established protocols, unexpected results can occur. A systematic approach to troubleshooting is essential for maintaining the integrity of your bioassay data.[21]
Logical Flow for Troubleshooting Bioassay Results
Caption: A systematic approach to troubleshooting unexpected bioassay results.
Common Pitfalls and Solutions:
-
Poor Reproducibility: This can arise from inconsistencies in cell seeding density, reagent preparation, or incubation times. Ensure all steps are meticulously standardized.
-
High Background Signal: This may be due to contaminated reagents or improper washing steps.[22] Always use high-quality reagents and follow washing protocols carefully.
-
Inconsistent Standard Curves: This can be caused by pipetting errors or degradation of the standard compound.[23] Use calibrated pipettes and fresh standards.
Conclusion: A Commitment to Rigorous Validation
The validation of bioassay results is not merely a procedural step; it is the bedrock upon which the entire drug discovery and development process is built. For novel triazole derivatives, a thorough and well-documented validation process provides the confidence needed to advance a compound to the next stage of preclinical and, eventually, clinical evaluation. By embracing the principles of scientific integrity, employing self-validating protocols, and critically comparing data against established alternatives, researchers can ensure that their findings are both robust and impactful.
References
-
A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. PubMed. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs. PMC. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
-
Why Bioassay Validation Is Getting Harder in Biotech. [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. [Link]
-
In vitro susceptibility testing of four antifungal drugs against fungal isolates in onychomycosis. ResearchGate. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. Protocols.io. [Link]
-
Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology. [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Troubleshooting. BioAssay Systems. [Link]
-
Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing). [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]
-
Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. NIH. [Link]
-
Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. MDPI. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
-
Heterocyclic Anticancer Compounds: Using S-NICS Method. [Link]
-
Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. PMC. [Link]
-
Immunoassay Troubleshooting. Biocompare. [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Publications. [Link]
-
Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. MDPI. [Link]
-
Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. [Link]
-
(PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central. [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]
-
In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. NIH. [Link]
-
The Importance of IC50 Determination. Visikol. [Link]
-
Supporting data considerations for novel bioassays. Extranet Systems. [Link]
-
DEVELOPMENT & QUALIFICATION OF BIOASSAYS FOR THE DETERMINATION OF THE BIOACTIVITY, PREDICTIVE PHARMACOKINETICS AND POTENTIAL. IRIS UniPA. [Link]
-
Antifungal Susceptibility Testing for C. auris. CDC. [Link]
-
Assay Troubleshooting. MB. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
CLSI guidelines for antifungal agents. ResearchGate. [Link]
Sources
- 1. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edraservices.nl [edraservices.nl]
- 4. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. ifyber.com [ifyber.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Importance of IC50 Determination | Visikol [visikol.com]
- 21. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 22. biocompare.com [biocompare.com]
- 23. bioassaysys.com [bioassaysys.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, a compound for which specific toxicological data may not be available. Our approach is grounded in the principle of treating unknown substances with the caution afforded to hazardous materials, based on the known risks of structurally similar compounds.
Hazard Analysis: An Evidence-Based Approach
-
1,2,4-Triazole Analogs : The parent compound, 1,2,4-triazole, is classified as harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child[1][2].
-
Brominated Aromatic Compounds : Brominated organic molecules can be irritants and may have toxic properties. For instance, 3-bromo-5-methyl-1H-1,2,4-triazole is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[3].
Given these data, we must assume that 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole presents similar or potentially greater hazards. Therefore, all handling procedures should be designed to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. A risk assessment for any laboratory procedure involving this compound should be conducted to determine the necessary level of protection[4][5].
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard | Protects against splashes and potential dust particles. Standard safety glasses are insufficient. |
| Face Protection | Face shield worn over goggles | Recommended when there is a risk of splash or energetic reaction. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and brief thermal exposure. |
| Footwear | Closed-toe, chemical-resistant shoes | Prevents exposure from spills. |
Respiratory Protection
The need for respiratory protection is dictated by the procedure and the physical form of the compound.
-
For solid materials : If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary[2].
-
For solutions : If working with volatile solvents or if aerosolization is possible, a respirator with an organic vapor cartridge is required.
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures that safety is integrated into every stage of the workflow.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Store : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[1][2].
Handling and Use
The following workflow diagram illustrates the key steps and decision points for safely handling 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole in a laboratory setting.
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your supervisor and the institutional safety office.
-
Secure : Prevent entry to the affected area.
-
Cleanup : Only trained personnel with appropriate PPE should clean up the spill. For a solid spill, carefully sweep the material to avoid creating dust[2]. For a liquid spill, use an inert absorbent material.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is paramount to protect our environment and comply with regulations. As a brominated organic compound, 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is classified as a halogenated organic waste[6].
Waste Segregation and Collection
-
Halogenated Waste Stream : All waste containing this compound, including reaction mixtures, contaminated solvents, and disposable labware, must be collected in a designated, clearly labeled halogenated waste container[7].
-
Avoid Mixing : Do not mix halogenated waste with non-halogenated waste streams. The disposal of mixed waste is more complex and costly[8][9].
The following diagram illustrates the decision-making process for proper waste segregation.
Disposal Procedures
-
Labeling : Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.
By adhering to these guidelines, we can ensure a safe and compliant laboratory environment for the handling of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole and other novel chemical entities.
References
-
Carl ROTH GmbH + Co. KG. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Columbia University. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
European Chemicals Agency. (2023, April 20). ECHA provides advice on new hazard classes for substances and mixtures. Retrieved from [Link]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
Unknown. Hazardous waste segregation. Retrieved from [Link]
-
European Chemicals Agency. REACH guidance documents. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. Personal Protective Equipment - Chemical and Biological Terrorism. Retrieved from [Link]
-
European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]
-
University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2004, February 5). Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. PubChem. Retrieved from [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Retrieved from [Link]
-
International Programme on Chemical Safety. ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link]
-
European Chemicals Agency. Guidance documents. Retrieved from [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Retrieved from [Link]
-
European Chemicals Agency. (2025, September 23). ECHA CHEM: First set of regulatory process and obligation lists [Video]. YouTube. Retrieved from [Link]
-
Watson International Ltd. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 3. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
